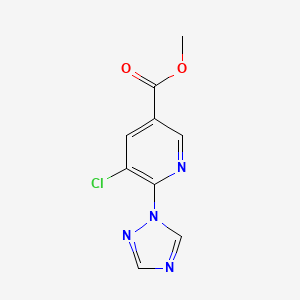

methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c1-16-9(15)6-2-7(10)8(12-3-6)14-5-11-4-13-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVWWNMYSJSZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N2C=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501176287 | |

| Record name | Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860649-43-0 | |

| Record name | Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that belongs to the class of triazoles. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system. .

Mode of Action

Triazole compounds are known to form hydrogen bonds with different targets, leading to various biological activities. This suggests that methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate may interact with its targets in a similar manner.

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been found to exhibit neuroprotective and anti-inflammatory properties. This suggests that these compounds may affect pathways related to neuroprotection and inflammation.

Pharmacokinetics

It is known that triazole derivatives can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds.

Result of Action

Triazole-pyrimidine hybrid compounds have been found to exhibit neuroprotective and anti-inflammatory properties. This suggests that these compounds may have similar effects.

Biochemical Analysis

Biochemical Properties

Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, triazole-containing compounds have been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism. The nature of these interactions often involves hydrogen bonding and dipole interactions, which stabilize the enzyme-compound complex and influence the enzyme’s activity.

Cellular Effects

The effects of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole-containing compounds can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the overall temporal effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.

Transport and Distribution

The transport and distribution of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein. Additionally, binding proteins in the plasma can facilitate its distribution to various tissues, influencing its localization and accumulation within the body.

Subcellular Localization

The subcellular localization of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biological effects. The subcellular localization can influence the compound’s activity and function, making it a critical factor in its overall biochemical profile.

Biological Activity

Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₇ClN₄O₂

- CAS Number : 860649-43-0

- Molecular Weight : 228.63 g/mol

Synthesis

The synthesis of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with triazole moieties. Various methods have been reported in the literature, focusing on optimizing yield and purity while minimizing by-products.

Antimicrobial Activity

Research indicates that methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate exhibits significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest its potential as an antibacterial agent in therapeutic applications .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species. The antifungal activity was assessed using standard broth dilution methods, revealing an IC50 value of approximately 25 µg/mL against C. albicans .

Anti-inflammatory Activity

Methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways .

The biological activity of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes like cytochrome P450s, which are crucial for drug metabolism and biosynthesis pathways in pathogens.

- Modulation of Immune Response : By affecting cytokine production and immune cell activation, this compound may modulate inflammatory responses effectively.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate. The study concluded that this compound exhibited superior activity compared to other tested derivatives, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Research

Another significant research effort focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in synovial tissues .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate and analogous compounds:

Key Observations:

Triazole vs. Pyrazole Derivatives :

- The triazole group in the target compound provides stronger antifungal activity compared to pyrazole derivatives (e.g., methyl 6-(1H-pyrazol-1-yl)nicotinate) due to its ability to inhibit cytochrome P450 enzymes in fungi. Pyrazole-containing compounds, however, may exhibit lower environmental toxicity, making them suitable for broader agrochemical use .

Ester vs. Amino Acid Derivatives: The methyl ester group in the target compound improves hydrolytic stability and bioavailability compared to amino acid derivatives like β-(1,2,4-triazol-1-yl)-L-alanine, which are more polar and susceptible to metabolic degradation .

Research Findings on Bioactivity and Stability

- Agrochemical Efficacy :

Triazole derivatives, including the target compound, demonstrate superior antifungal activity against Fusarium and Aspergillus species compared to pyrazole analogs, with IC50 values often 10–100× lower . - Environmental Persistence :

The methyl ester group in the target compound enhances environmental stability compared to carboxylic acid derivatives, though this may raise concerns about bioaccumulation. Pyrazole derivatives degrade more rapidly, reducing ecological risks . - Synthetic Accessibility : The target compound’s synthesis is more straightforward than that of stereochemically complex pharmaceuticals (e.g., itraconazole derivatives in ), which require controlled dioxolane ring formation and chiral separation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes analogous compounds synthesized using NMI-MsCl-mediated coupling, followed by purification via column chromatography. Characterization includes:

- ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.5–8.5 ppm, triazole protons at δ 8.1–8.3 ppm).

- Mass spectrometry (ESI or EI) to confirm molecular weight (e.g., [M+H]+ peak at m/z 308 for similar nicotinamide derivatives) .

- Melting point analysis (e.g., 160–164°C for structurally related compounds) .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

- Methodological Answer :

- HPLC or GC-MS for purity assessment (>98% by GC, as in ).

- FT-IR to confirm functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, triazole C-N stretches ~1500 cm⁻¹).

- Elemental analysis (C, H, N) to validate empirical formulas .

Q. What safety protocols are essential when handling methyl 5-chloro-6-(1H-1,2,4-triazol-1-yl)nicotinate?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact (per ).

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply 2^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:

- Independent variables : Reaction time (12–24 h), temperature (80–120°C).

- Response metrics : Yield (%) and purity (GC area%).

- Statistical analysis (ANOVA) identifies significant factors (e.g., temperature has a p < 0.05 effect on yield) .

Q. What strategies integrate computational chemistry with experimental data to predict reactivity?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) to model transition states for triazole coupling.

- Molecular docking (AutoDock Vina) to explore bioactivity if targeting enzymes.

- Validate predictions with Hammett plots correlating substituent effects with reaction rates .

Q. How can researchers align synthesis studies with theoretical frameworks in heterocyclic chemistry?

- Methodological Answer :

- Link synthesis to Hückel’s aromaticity rules or frontier molecular orbital theory to rationalize regioselectivity.

- Use retrosynthetic analysis guided by Corey’s principles to design pathways .

Q. What experimental designs address discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Perform controlled recrystallization studies (solvent polarity, cooling rates) to isolate polymorphs.

- Use DSC-TGA to differentiate melting points from decomposition events .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance process scalability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.